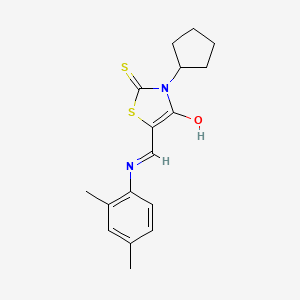

(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one

説明

(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a cyclopentyl group at position 3 and a (2,4-dimethylphenyl)amino-substituted benzylidene moiety at position 5. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions. Thiazolidinones are renowned for their antimicrobial, anticancer, and enzyme-inhibitory activities, with structural modifications significantly influencing their efficacy .

特性

IUPAC Name |

3-cyclopentyl-5-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-11-7-8-14(12(2)9-11)18-10-15-16(20)19(17(21)22-15)13-5-3-4-6-13/h7-10,13,20H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROKAXPZUZLYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=C(N(C(=S)S2)C3CCCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Similar compounds have been found to block the biosynthesis of certain bacterial lipids, suggesting that this compound might also interfere with lipid biosynthesis or other related pathways.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied and found to be in adequate consent with the pharmacological screening results. This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds have shown promising cytotoxic activity against human breast cancer cell line (mcf-7) with various concentrations. This suggests that the compound might also have cytotoxic effects on certain cancer cells.

生物活性

(Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and oncology. This article aims to summarize its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with cyclopentyl and dimethylphenyl substituents. Its structure contributes to its interactions with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits significant tyrosinase inhibitory activity , which is crucial for its potential use in treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting this enzyme can reduce melanin synthesis.

Tyrosinase Inhibition

In vitro studies have demonstrated that the compound effectively inhibits tyrosinase activity:

- IC50 Values : The compound has shown IC50 values comparable to or lower than known inhibitors like kojic acid. For instance, one analog demonstrated an IC50 of 1.03 µM against mushroom tyrosinase, significantly outperforming kojic acid (IC50 = 25.26 µM) .

Antioxidant Activity

In addition to tyrosinase inhibition, this compound exhibits strong antioxidant properties . This activity is crucial for mitigating oxidative stress-related skin conditions:

- Radical Scavenging : The compound effectively reduces reactive oxygen species (ROS), contributing to its anti-melanogenic effects .

Cytotoxicity Studies

Cytotoxicity assessments in B16F10 murine melanoma cells revealed that the compound does not exhibit significant cytotoxic effects at lower concentrations (≤20 µM). However, some analogs showed concentration-dependent cytotoxicity at higher doses . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of related thiazolidinone compounds:

- Inhibition of Melanin Production : Studies indicated that compounds similar to this compound significantly reduced melanin production in B16F10 cells through tyrosinase inhibition .

- Antioxidant Efficacy : The antioxidant capacity was evaluated using various assays, confirming that these compounds effectively scavenge free radicals and reduce oxidative stress markers .

- Comparative Analysis : In comparative studies with other known inhibitors, the thiazolidinone derivatives showcased superior efficacy in both tyrosinase inhibition and antioxidant activities .

Summary of Biological Activities

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazolidinone compounds, including (Z)-3-cyclopentyl-5-(((2,4-dimethylphenyl)amino)methylene)-2-thioxothiazolidin-4-one, exhibit significant inhibitory effects on tumor cell proliferation. For instance, a related compound was shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in cancer progression. The most potent derivative demonstrated an IC value of 0.07 µM against this enzyme, suggesting a strong potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Thiazolidinone derivatives have been investigated for their ability to act against various bacterial and fungal strains. The presence of the thiazolidinone core enhances lipophilicity, facilitating cellular uptake and increasing bioactivity against pathogens . Compounds with similar structures have been reported to exhibit dual antimicrobial and anticancer properties, making them attractive candidates for further exploration .

Case Studies

- Inhibition of Tumor Cell Proliferation :

-

Antimicrobial Efficacy :

- Experimental evaluations showed that thiazolidinone compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship studies revealed that substituents on the thiazolidinone core could be optimized for improved antimicrobial activity .

Future Prospects

The ongoing research into this compound suggests several avenues for future investigation:

- Optimization of Structure : Further modifications to enhance selectivity and potency against targeted cancer types or specific microbial strains.

- Combination Therapies : Exploring the compound's efficacy in combination with existing therapies to improve treatment outcomes in resistant cancer forms or infections.

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate pharmacokinetics, safety profiles, and therapeutic windows.

化学反応の分析

Thione (C=S) Group

The thione sulfur exhibits nucleophilic reactivity:

-

Oxidation : Susceptible to oxidation by m-chloroperbenzoic acid (mCPBA), yielding sulfoxide or sulfone derivatives .

Exocyclic Double Bond

The α,β-unsaturated system participates in:

-

Cycloadditions : Acts as a dipolarophile in 1,3-dipolar cycloadditions with diazo compounds .

-

Hydrogenation : Catalytic hydrogenation reduces the double bond, yielding saturated thiazolidinone derivatives (potential pro-drug forms) .

Substituent-Driven Reactions

-

Cyclopentyl Group : Enhances lipophilicity, influencing solubility and metabolic stability.

-

2,4-Dimethylphenyl Group : Steric hindrance limits electrophilic substitution but allows for Schiff base formation with amines .

Derivative Formation and Biological Relevance

Derivatives are synthesized to optimize bioactivity:

Table 1: Key Derivatives and Their Activities

-

Kinase Inhibition : Ethylsulfenium intermediates are used to develop CK2 inhibitors (e.g., pyrazolopyrimidines) .

-

Antioxidant Effects : Radical scavenging and ROS reduction correlate with thione and conjugated double bond redox activity .

Stability and Reaction Conditions

-

Acid Stability : Stable under acetic acid reflux (pH ~2–4) .

-

Base Sensitivity : Hydrolyzes in alkaline conditions to form 4-imino intermediates .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Mechanistic Insights from Kinetic Studies

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its cyclopentyl and 2,4-dimethylphenylamino substituents. Comparable analogs include:

(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-one Analogs: These feature phenylamino groups at position 2 and benzylidene substituents at position 2.

(Z)-5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one : Substituted with a benzo[b]thiophene moiety, this compound exhibits higher aromaticity and molecular weight (277.39 g/mol), which may improve π-π stacking interactions but reduce membrane permeability compared to the target compound’s dimethylphenyl group .

(Z)-3-Cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: Shares the cyclopentyl group but replaces the dimethylphenylamino with a trimethoxyphenyl group.

Physicochemical and Pharmacokinetic Insights

- Metabolic Stability : Bulky substituents like cyclopentyl may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life relative to simpler phenyl-substituted analogs .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Base | Solvent | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| NaOAc | Glacial acetic acid | 7 h | 85 | |

| NaOH | Ethanol | 6 h | 78 |

Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Methodological Answer:

The Z-configuration is validated using:

NMR Spectroscopy :

- ¹H NMR : Coupling constants (J) between the thiazolidinone proton and benzylidene proton (typically J < 10 Hz for Z-isomers).

- NOE experiments : Spatial proximity of the cyclopentyl and 2,4-dimethylphenyl groups .

IR Spectroscopy :

- Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm structural integrity .

Advanced: How can reaction yields be optimized when varying substituents on the thiazolidinone core?

Methodological Answer:

Yield optimization depends on:

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient arylidene derivatives .

Base Strength : Stronger bases (e.g., KOH) improve deprotonation but may lead to side reactions; weaker bases (e.g., NaOAc) are preferable for sensitive substrates .

Temperature Control : Prolonged reflux (>8 hours) risks decomposition, while shorter durations (<5 hours) may result in incomplete reactions.

Key Consideration : Substituents like electron-withdrawing groups (e.g., -NO₂) reduce reactivity, requiring longer reaction times, while electron-donating groups (e.g., -OCH₃) accelerate condensation .

Advanced: How should researchers address contradictory bioactivity data arising from structural variations?

Methodological Answer:

Contradictions often stem from substituent effects on target interactions. A systematic approach includes:

Comparative SAR Studies :

- Test analogs with modified arylidene/cyclopentyl groups (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify pharmacophore requirements .

Binding Assays :

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with targets like hemoglobin subunits (observed in related thioxothiazolidinones) .

Example : Azo-linked thiazolidinones (e.g., compound 18 in ) show enhanced antibacterial activity compared to non-azo derivatives, highlighting the role of π-π stacking in target binding.

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., hemoglobin subunits, DNA topoisomerases).

- Validate docking results with MD simulations (e.g., GROMACS) to assess stability over 50–100 ns trajectories .

QSAR Modeling :

- Correlate electrostatic potential maps (generated via DFT calculations) with bioactivity data to identify critical substituent parameters .

Case Study : Docking of a cyclopropane-thiazolidinone hybrid (compound 6 in ) revealed hydrogen bonding with DNA base pairs, explaining its intercalation activity.

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

HPLC-MS :

- Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.

Elemental Analysis :

- Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How do reaction mechanisms differ when synthesizing Z-isomers versus E-isomers?

Methodological Answer:

Kinetic vs. Thermodynamic Control :

- Z-isomers form under kinetic control (shorter reaction times, lower temps).

- E-isomers dominate with prolonged heating due to thermodynamic stability .

Steric Effects :

- Bulky substituents (e.g., cyclopentyl) favor Z-configuration by hindering rotation .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Antioxidant Additives :

- Add 0.1% BHT or ascorbic acid to ethanolic stock solutions.

Storage Conditions :

- Use amber vials under nitrogen at –20°C to prevent light/oxygen-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。